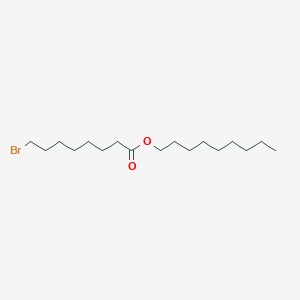

Nonyl 8-bromooctanoate

Description

Properties

IUPAC Name |

nonyl 8-bromooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33BrO2/c1-2-3-4-5-6-10-13-16-20-17(19)14-11-8-7-9-12-15-18/h2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEWVOJCOXWUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Nonyl 8 Bromooctanoate

Esterification Protocols for Direct Synthesis

The direct synthesis of Nonyl 8-bromooctanoate involves the formation of an ester linkage between the carboxylic acid group of 8-bromooctanoic acid and the hydroxyl group of nonan-1-ol. The Steglich esterification is a particularly mild and effective method for this transformation, especially when dealing with substrates that may be sensitive to harsher, acid-catalyzed conditions. nih.govorganic-chemistry.org

The reaction covalently links 8-bromooctanoic acid and nonan-1-ol. This process is not spontaneous and requires activation of the carboxylic acid, typically through the use of coupling agents and catalysts under optimized conditions.

Coupling reagents are essential for activating the carboxylic acid group. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is a carbodiimide coupling agent frequently used in Steglich esterification. nih.gov EDC reacts with the carboxylic acid of 8-bromooctanoic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is susceptible to nucleophilic attack by the alcohol, nonan-1-ol, facilitating the formation of the ester bond. organic-chemistry.org A key advantage of using EDC is that its urea byproduct is water-soluble, simplifying its removal during the workup phase of the reaction.

While the coupling agent activates the carboxylic acid, a catalyst is often crucial for achieving efficient esterification. 4-Dimethylaminopyridine (DMAP) serves as a highly effective acyl-transfer catalyst in this reaction. nih.govorganic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. organic-chemistry.org This new intermediate reacts rapidly with nonan-1-ol to yield the final ester, this compound, while regenerating the DMAP catalyst. The use of a catalytic amount of DMAP significantly accelerates the reaction and minimizes the occurrence of side reactions, such as the rearrangement of the O-acylisourea intermediate into a stable N-acylurea. organic-chemistry.org

The efficiency of the esterification is highly dependent on the reaction conditions. The choice of solvent, the temperature at which the reaction is conducted, and the duration are all critical parameters that must be optimized.

Solvent: Anhydrous aprotic solvents are typically used to prevent the hydrolysis of reactive intermediates. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices for Steglich esterification. broadpharm.comscielo.br

Temperature: A significant advantage of the EDC/DMAP protocol is that it can be effectively carried out at room temperature. scielo.br This avoids the need for heating, which can be beneficial for thermally sensitive substrates.

Time: Reaction times can vary, often ranging from a few hours to overnight, to ensure the reaction proceeds to completion. scielo.brprepchem.com Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is standard practice.

| Parameter | Typical Condition | Rationale |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous, aprotic solvents prevent hydrolysis of intermediates. broadpharm.comscielo.br |

| Temperature | Room Temperature | Mild conditions prevent degradation of potentially sensitive substrates. scielo.br |

| Time | 2-24 hours | Sufficient time to allow the reaction to reach completion. scielo.brprepchem.com |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents side reactions with atmospheric moisture and oxygen. |

While the Steglich protocol is highly effective, other esterification methods exist, each with distinct advantages and disadvantages. A primary alternative is the Fischer-Speier esterification.

Steglich Esterification: This method is characterized by its mild, neutral reaction conditions, making it suitable for complex or sensitive molecules. nih.govorganic-chemistry.org However, it requires stoichiometric amounts of a coupling agent (like EDC), which can be costly, and generates a urea byproduct that must be removed. organic-chemistry.org

Fischer-Speier Esterification: This classic method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. prepchem.com It is an equilibrium-driven reaction, often requiring the removal of water to achieve high yields. While the reagents are inexpensive, the harsh conditions (high temperatures and strong acid) can be incompatible with sensitive functional groups. prepchem.com

| Feature | Steglich Esterification (EDC/DMAP) | Fischer-Speier Esterification |

| Conditions | Mild (Room Temperature, Neutral pH) nih.govorganic-chemistry.org | Harsh (Reflux Temperature, Strong Acid) prepchem.com |

| Reagents | Stoichiometric coupling agent (EDC), catalytic DMAP nih.gov | Catalytic strong acid (e.g., H₂SO₄) prepchem.com |

| Substrate Scope | Broad, suitable for sensitive substrates organic-chemistry.org | Limited by substrate sensitivity to acid and heat |

| Byproducts | Urea derivative (e.g., ethyl-(3-dimethylaminopropyl)urea) | Water (must be removed to drive equilibrium) |

| Cost | Higher reagent cost | Lower reagent cost |

Reaction of 8-Bromooctanoic Acid with Nonan-1-ol

Precursor Synthesis Pathways: Focus on 8-Bromooctanoic Acid

The availability of high-purity 8-bromooctanoic acid is critical for the successful synthesis of this compound. nbinno.com This precursor can be synthesized through several distinct chemical routes.

One common and high-yielding method is the hydrolysis of its corresponding ester, ethyl 8-bromooctanoate. chemicalbook.comchemicalbook.com This reaction is typically carried out using a solution of sodium hydroxide in ethanol at a reduced temperature (0°C), followed by acidification to yield 8-bromooctanoic acid with reported yields as high as 97%. chemicalbook.comchemicalbook.com

Another established pathway starts from more fundamental building blocks, 1,6-dibromohexane and diethyl malonate. google.comsmolecule.com This multi-step process involves:

A substitution reaction to form 2-(6-bromohexyl) diethyl malonate. smolecule.com

Subsequent ester hydrolysis and decarboxylation of the intermediate to afford the final 8-bromooctanoic acid. smolecule.com

A third method involves the anti-Markovnikov addition of hydrogen bromide to 7-octenoic acid, often initiated by a radical source like benzoyl peroxide in a suitable solvent like toluene. prepchem.com

| Starting Material(s) | Key Steps | Reported Yield | Reference(s) |

| Ethyl 8-bromooctanoate | Base-catalyzed hydrolysis followed by acidification | 97% | chemicalbook.comchemicalbook.com |

| 1,6-Dibromohexane and Diethyl Malonate | Substitution, followed by ester hydrolysis and decarboxylation | Not specified | google.comsmolecule.com |

| 7-Octenoic Acid | Radical-initiated anti-Markovnikov hydrobromination | 89% | prepchem.com |

Synthesis from 1,6-Dibromohexane via Malonic Ester Approach

A widely utilized method for synthesizing the 8-bromooctanoic acid precursor is the malonic ester synthesis, which begins with 1,6-dibromohexane. smolecule.comgoogle.com This process involves a sequence of three main reactions: a substitution reaction, followed by ester hydrolysis and decarboxylation, and culminating in the final esterification to yield the target compound. google.comchemicalbook.com

Substitution Reaction: The synthesis commences with the reaction of 1,6-dibromohexane and diethyl malonate. google.comchemicalbook.com This nucleophilic substitution reaction forms the intermediate compound, 2-(6-bromohexyl)diethyl malonate. smolecule.com

Ester Hydrolysis and Decarboxylation: The resulting intermediate, 2-(6-bromohexyl)diethyl malonate, then undergoes ester hydrolysis and decarboxylation to produce 8-bromooctanoic acid. smolecule.comgoogle.com This step effectively converts the malonic ester derivative into the desired carboxylic acid.

Esterification: The final step is the esterification of 8-bromooctanoic acid with nonyl alcohol (nonanol). While similar syntheses often use ethanol to produce ethyl 8-bromooctanoate google.comchemicalbook.com, for the synthesis of this compound, nonyl alcohol is the required reagent. This acid-catalyzed reaction yields the final product, this compound. broadpharm.com

This synthetic route is noted for its use of readily available starting materials and for having relatively few side reactions, making it a viable process for production. google.com

Alternative Routes to Brominated Carboxylic Acids

An alternative pathway to the necessary precursor, 8-bromooctanoic acid, involves the direct bromination of octanoic acid. nbinno.com This method circumvents the malonic ester approach. The process typically involves using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine to introduce the bromine atom onto the octanoic acid chain. nbinno.com Once the 8-bromooctanoic acid is formed, it can then be esterified with nonyl alcohol as described in the previous method to produce this compound. nbinno.com 8-Bromooctanoic acid itself is a versatile chemical intermediate, valued for its dual functionality with both a carboxylic acid group and a terminal bromide. nbinno.com

Purification and Isolation Techniques for this compound

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. nbinno.com Standard laboratory techniques such as chromatography and solvent extraction are employed for this purpose.

Chromatographic Separation Methods (e.g., Silica Gel Chromatography)

Silica gel chromatography is a highly effective method for the purification of esters and other organic compounds. nbinno.commdpi.com This technique separates components of a mixture based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). mdpi.compreprints.org

In the purification of this compound, the crude product is loaded onto a column packed with silica gel. An appropriate solvent system, typically a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate, is then passed through the column. mdpi.com The components of the mixture travel down the column at different rates depending on their polarity, allowing for the separation and collection of the pure this compound fraction. researchgate.net The effectiveness of this technique relies on the principle of separating compounds based on their polarity. researchgate.net

Solvent Extraction and Concentration Procedures

Solvent extraction, also known as liquid-liquid extraction, is a fundamental technique used to purify the synthesized ester by separating it from water-soluble and acidic or basic impurities. youtube.comorganomation.com

The typical procedure involves dissolving the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate. chemicalbook.com This organic solution is then washed sequentially with different aqueous solutions in a separating funnel. youtube.com

Acid Wash: A dilute acid wash can remove any remaining basic impurities.

Base Wash: A wash with an aqueous base, such as sodium bicarbonate solution, is crucial for removing acidic impurities, including any unreacted 8-bromooctanoic acid or the acid catalyst used in the esterification. chemicalbook.comyoutube.comchemicalbook.com

Brine Wash: A final wash with a saturated sodium chloride solution (brine) is used to reduce the amount of water dissolved in the organic layer. chemicalbook.com

After the washing steps, the organic layer containing the purified ester is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. chemicalbook.com The drying agent is then removed by filtration, and the solvent is evaporated, often under reduced pressure using a rotary evaporator, to yield the concentrated, pure this compound. researchgate.netchemicalbook.com

Chemical Reactivity and Transformation Pathways of Nonyl 8 Bromooctanoate

Ester Linkage Hydrolysis and Transesterification Reactions

The ester functional group in Nonyl 8-bromooctanoate can undergo hydrolysis and transesterification reactions, typically under acidic or basic conditions.

Hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid and an alcohol. libretexts.orgucalgary.ca

Acid-catalyzed hydrolysis: This is a reversible reaction that results in the formation of 8-bromooctanoic acid and nonanol. The reaction is typically carried out by heating the ester in the presence of an aqueous acid, such as sulfuric acid. youtube.com

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that yields the salt of the carboxylic acid (sodium 8-bromooctanoate if NaOH is used) and nonanol. libretexts.orgucalgary.ca

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.orgmonash.edu For this compound, this would involve reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (R'-OOC-(CH₂)₇Br) and nonanol. The reaction is an equilibrium process, and driving it to completion often involves using a large excess of the reactant alcohol or removing one of the products. wikipedia.orgorganic-chemistry.org

Functional Group Interconversions on the Nonyl and Octanoate (B1194180) Chains

The bifunctional nature of this compound allows for a variety of functional group interconversions on both the nonyl and octanoate chains, beyond the primary reactions at the bromide and ester sites.

For example, the bromide can be converted to other functional groups through nucleophilic substitution with different nucleophiles: vanderbilt.edusolubilityofthings.com

| Nucleophile | Product Functional Group |

| Cyanide (CN⁻) | Nitrile (-CN) |

| Azide (N₃⁻) | Azide (-N₃) |

| Hydroxide (OH⁻) | Alcohol (-OH) |

| Thiolate (RS⁻) | Thioether (-SR) |

These new functional groups can then undergo further transformations. For instance, a nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. imperial.ac.uk An azide can be reduced to a primary amine. vanderbilt.edu

The ester group can also be a site for further reactions. For example, reduction of the ester with a strong reducing agent like lithium aluminum hydride would yield a diol, specifically 8-bromo-1-octanol and nonanol. imperial.ac.uk

Theoretical and Mechanistic Investigations of this compound Reactivity

Nucleophilic Substitution at the Brominated Carbon: Density functional theory (DFT) calculations on similar long-chain alkyl bromides would likely confirm a classic SN2 transition state for the reaction with amine nucleophiles. These calculations would show a trigonal bipyramidal geometry at the carbon atom undergoing substitution, with the nucleophile and the leaving group in apical positions. nih.gov The activation energy for this process would be influenced by the nature of the nucleophile and the solvent, consistent with experimental observations for SN2 reactions.

Ester Hydrolysis and Transesterification: Computational studies on the hydrolysis and transesterification of long-chain esters have elucidated the stepwise mechanisms involving tetrahedral intermediates. nih.gov For base-catalyzed hydrolysis, the calculations would show the initial attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the nonoxide leaving group. In acid-catalyzed mechanisms, protonation of the carbonyl oxygen precedes the nucleophilic attack by water or an alcohol.

The presence of the bromine atom at the end of the octanoate chain is not expected to have a significant electronic effect on the reactivity of the distant ester group. However, the bifunctional nature of the molecule could lead to intramolecular reactions under certain conditions, a possibility that could be explored through computational modeling.

Advanced Applications of Nonyl 8 Bromooctanoate in Chemical and Material Sciences Research

Utility as an Intermediate in Lipid Synthesis for Nanoparticle Formulations

The principal application of Nonyl 8-bromooctanoate is as a precursor in the synthesis of ionizable amino lipids, which are the cornerstone of modern lipid nanoparticle technology for delivering nucleic acid therapeutics like mRNA and siRNA. The bromide group provides a reactive site for nucleophilic substitution, allowing for the attachment of amine-containing headgroups, while the nonyl ester portion forms one of the hydrophobic lipid tails. This structure is fundamental to the assembly and function of the resulting nanoparticles.

Research has extensively utilized this compound to generate libraries of novel ionizable lipids for drug delivery. A prominent example is the synthesis of heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, a key component in highly efficient mRNA delivery vehicles. The synthesis begins with the esterification of 8-bromooctanoic acid with nonan-1-ol to produce this compound. This intermediate then undergoes a nucleophilic substitution reaction with an amine, coupling the (nonyloxy)-8-oxooctyl tail to a custom headgroup and a second lipid tail.

This modular synthesis approach, enabled by intermediates like this compound, allows for the systematic modification of the amino lipid structure. Scientists can vary the amine headgroup and the other lipid tails to fine-tune the lipid's properties, leading to the development of proprietary lipids with optimized characteristics for specific therapeutic applications.

Table 1: Synthesis of this compound Intermediate This interactive table summarizes a representative laboratory-scale synthesis of this compound.

| Reactant | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Role |

|---|---|---|---|---|

| 8-bromooctanoic acid | 223.10 | 5 g | 22 | Acid Precursor |

| Nonan-1-ol | 144.27 | 6.5 g | 45 | Alcohol Precursor |

| N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | 191.70 | 4.3 g | 22 | Coupling Agent |

| 4-dimethylaminopyridine (DMAP) | 122.17 | 547 mg | 4.5 | Catalyst |

| Product | Molecular Weight ( g/mol ) | Yield |

Lipids derived from this compound are integral to the core structure of lipid nanoparticles. LNPs are multi-component systems typically comprising an ionizable amino lipid, a phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid, built from the this compound scaffold, is arguably the most critical component for the delivery of nucleic acids.

The modification of lipid structures, starting from versatile intermediates like this compound, is a key strategy for improving the efficacy of LNP-based therapies. Research focuses on tuning the lipid architecture to overcome biological barriers to intracellular delivery.

A major hurdle for nucleic acid delivery is the release of the cargo from the endosome into the cytoplasm after cellular uptake. Ionizable lipids synthesized from this compound are designed to address this challenge. At the physiological pH of the bloodstream (around 7.4), these lipids are largely neutral, but within the acidic environment of the endosome (pH 5-6.5), the amine headgroup becomes protonated.

This pH-dependent ionization is thought to cause the lipid to interact with the anionic lipids of the endosomal membrane, disrupting the membrane structure and facilitating the release of the mRNA or siRNA cargo into the cytosol. Mechanistic studies have demonstrated that novel amino lipids derived from the this compound framework can lead to significantly improved endosomal escape compared to earlier generations of lipids, which directly correlates with enhanced therapeutic efficiency. The phospholipid component of the LNP also contributes fusogenicity, aiding this process.

Table 2: Properties of LNPs with Amino Lipid Derived from this compound Scaffold This table shows representative data for an LNP formulation incorporating an ethanolamine-based headgroup and lipid tails, one of which is derived from this compound.

| Property | Value | Significance |

|---|---|---|

| Encapsulation Efficiency | High | Indicates effective protection of mRNA cargo. |

| Particle Size | Small | Facilitates cellular uptake and biodistribution. |

| Polydispersity Index (PDI) | Low | Denotes a uniform and homogenous particle population. |

Exploration of Lipid Modifications for Enhanced Delivery Mechanisms

Integration in Polymer Science and Materials Synthesis

Based on a comprehensive review of available scientific literature and patent databases, the application of this compound appears to be highly specialized. Current research focuses exclusively on its role as a lipid intermediate for the synthesis of ionizable lipids used in nanoparticle-based drug delivery systems. There is no significant body of research detailing its integration into broader polymer science or as a monomer or initiator in materials synthesis. Its utility is presently confined to the field of biomedical lipid chemistry.

Potential Role as a Co-Substrate in Polyhydroxyalkanoate (PHA) Biosynthesis

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. The diversity of monomers that can be incorporated into the PHA backbone allows for a wide range of material properties. The introduction of functional groups into the polymer chain is a key area of research to expand the applications of PHAs.

While direct evidence of this compound being utilized by PHA-producing bacteria is not available, ω-functionalized alkanoates have been successfully incorporated into PHAs. The bromine atom in this compound could serve as a reactive handle for post-polymerization modification. Theoretically, if a microorganism's enzymatic machinery could process this brominated ester, it would lead to the formation of a functionalized PHA.

Hypothetical Biosynthetic Pathway and Resulting Polymer:

| Step | Description | Potential Outcome |

| 1. Uptake and Metabolism | A suitable microorganism would need to be able to transport this compound into the cell and convert it into a substrate for PHA synthase. This would likely involve the hydrolysis of the ester bond to yield 8-bromooctanoic acid and nonanol. | Production of 8-bromooctanoyl-CoA. |

| 2. Polymerization | The PHA synthase enzyme would then incorporate the 8-bromooctanoyl-CoA monomer into the growing PHA chain, along with other standard monomers derived from the primary carbon source. | A random copolymer containing repeating units of 3-hydroxyalkanoates and 3-hydroxy-8-bromooctanoate. |

| 3. Post-Polymerization Modification | The bromine atoms on the polymer side chains could be substituted with other functional groups (e.g., azides, amines, thiols) via nucleophilic substitution reactions. | Creation of a highly functionalized and versatile bioplastic with tailored properties for specific applications. |

This approach would enable the creation of "clickable" PHAs, which could be used for surface functionalization, cross-linking, or the attachment of bioactive molecules.

Design and Incorporation of Functionalized Monomers into Polymeric Matrices

The synthesis of functionalized monomers is a cornerstone of modern polymer chemistry, allowing for the creation of materials with specific chemical, physical, and biological properties. This compound can be envisioned as a precursor for the synthesis of novel functional monomers.

The terminal bromine atom is a versatile functional group that can participate in a variety of chemical reactions. For instance, it can be converted to an azide, which can then undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Example of a Synthetic Route to a Functionalized Monomer:

A potential synthetic pathway could involve the conversion of this compound to an acrylic or methacrylic monomer. This would allow for its incorporation into a wide range of polymeric matrices via free-radical polymerization.

| Reactant | Reagent | Product | Polymerization Method |

| This compound | 1. Sodium Azide 2. Propargyl Acrylate, Cu(I) catalyst | Acrylate monomer with a nonyl ester and a triazole linkage | Free-radical polymerization (e.g., RAFT, ATRP) |

The resulting polymer would possess long alkyl side chains, potentially leading to materials with interesting thermal and mechanical properties, such as low glass transition temperatures and elastomeric behavior. The incorporated functional groups would also allow for further modification of the polymer matrix.

Exploration of Bio-based Polymer Derivatives

The development of polymers from renewable resources is a critical area of research aimed at reducing our reliance on fossil fuels. While this compound itself is not directly bio-based, it can be used to modify bio-based polymers to create novel derivatives with enhanced properties.

For example, the hydroxyl groups present in many bio-based polymers, such as cellulose, starch, or lignin, could be functionalized with 8-bromooctanoyl chloride (derived from 8-bromooctanoic acid, which can be obtained from this compound). This would introduce long, flexible side chains with a reactive bromine terminus.

Potential Modifications of Bio-based Polymers:

| Bio-based Polymer | Modification Reaction | Resulting Properties |

| Cellulose | Esterification with 8-bromooctanoyl chloride | Increased hydrophobicity, thermoplasticity, and a handle for further functionalization. |

| Starch | Etherification with an epoxide derived from this compound | Improved processability and compatibility with other polymers. |

| Lignin | Grafting of brominated side chains onto phenolic hydroxyl groups | Enhanced solubility in organic solvents and potential for use as a functional filler in composites. |

These modifications could lead to the development of new bio-based materials with applications in packaging, coatings, and biomedical devices. The presence of the bromine atom would again open up possibilities for creating advanced materials through post-modification strategies.

Analytical and Spectroscopic Characterization of Nonyl 8 Bromooctanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Nonyl 8-bromooctanoate provides precise information about the chemical environment of the hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton groups are observed.

A key publication provides the following ¹H NMR data for this compound:

¹H NMR (300 MHz, CDCl₃) δ: 4.06 (t, 2H), 3.40 (t, 2H), 2.29 (t, 2H), 1.85 (m, 2H), 1.72–0.97 (m, 22H), 0.88 (m, 3H).

The interpretation of these signals confirms the structure:

The triplet at 4.06 ppm is characteristic of the two protons on the carbon adjacent to the ester oxygen (-O-CH₂ -), deshielded by the electronegative oxygen atom.

The triplet at 3.40 ppm corresponds to the two protons on the carbon attached to the bromine atom (-CH₂ -Br). The bromine atom's electronegativity causes a significant downfield shift.

The triplet at 2.29 ppm is assigned to the two protons on the carbon alpha to the carbonyl group of the ester (O=C-CH₂ -).

The multiplet at approximately 1.85 ppm arises from the two protons on the carbon beta to the bromine atom (-CH₂ -CH₂-Br).

A large, complex multiplet between 1.72 and 0.97 ppm represents the overlapping signals of the remaining 22 protons in the methylene (B1212753) (-CH₂-) groups of the octanoate (B1194180) and nonyl chains.

The multiplet around 0.88 ppm is assigned to the three protons of the terminal methyl group (-CH₃) of the nonyl chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Assignment |

|---|---|---|---|

| 4.06 | Triplet (t) | 2H | -O-CH₂-(CH₂)₇-CH₃ |

| 3.40 | Triplet (t) | 2H | Br-CH₂-(CH₂)₆-COO- |

| 2.29 | Triplet (t) | 2H | -(CH₂)₅-CH₂-COO- |

| 1.85 | Multiplet (m) | 2H | Br-CH₂-CH₂-(CH₂)₅-COO- |

| 1.72–0.97 | Multiplet (m) | 22H | Overlapping -CH₂- groups from both alkyl chains |

| 0.88 | Multiplet (m) | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopy

Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the range of 170-175 ppm .

Ester Methylene Carbon (-O-CH₂-): The carbon adjacent to the ester oxygen is expected around 60-65 ppm .

Brominated Methylene Carbon (-CH₂-Br): The carbon bonded to bromine should appear in the range of 30-40 ppm .

Alkyl Chain Carbons: The various -CH₂- carbons of the octanoate and nonyl chains would resonate between 20-35 ppm .

Terminal Methyl Carbon (-CH₃): The terminal methyl carbon of the nonyl group is expected to be the most upfield signal, typically around 14 ppm .

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight Determination

The molecular formula of this compound is C₁₇H₃₃BrO₂. nih.gov This gives a monoisotopic mass of approximately 348.166 g/mol and an average molecular weight of about 349.3 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity, separated by two mass units (e.g., m/z 348 and 350). This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Fragmentation Pattern Analysis

Under electron ionization (EI), the molecular ion of this compound would undergo predictable fragmentation, providing structural confirmation. Key expected fragmentation pathways for long-chain bromo-esters include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. Loss of the nonyloxy radical (-•OC₉H₁₉) would generate an acylium ion [Br(CH₂)₇CO]⁺.

McLafferty Rearrangement: This rearrangement is possible, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br), resulting in a fragment ion at [M-Br]⁺.

Alkyl Chain Fragmentation: The long nonyl and octanoate chains will undergo fragmentation, typically resulting in a series of carbocation fragments separated by 14 mass units (-CH₂-).

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 348/350 | [C₁₇H₃₃BrO₂]⁺ | Molecular Ion (M⁺) |

| 269 | [C₁₇H₃₃O₂]⁺ | Loss of •Br from the molecular ion |

| 221/223 | [Br(CH₂)₇CO]⁺ | Alpha-cleavage with loss of •OC₉H₁₉ |

| 129 | [C₉H₁₇]⁺ | Nonyl carbocation fragment |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating the main component from any impurities, byproducts, or starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the purity analysis of relatively non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable.

Stationary Phase: A C18 (octadecylsilyl) column is typically used for separating nonpolar analytes.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would be employed. The analysis would start with a higher proportion of water, and the concentration of the organic solvent would be gradually increased to elute the nonpolar compound.

Detection: A universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be appropriate, as the analyte lacks a strong UV chromophore. Mass spectrometry can also be coupled with HPLC (LC-MS) for definitive peak identification.

Purity Determination: The purity is calculated by comparing the peak area of the main component to the total area of all observed peaks in the chromatogram. Commercial suppliers often report a purity of ≥95% for this compound, determined by such methods. broadpharm.com

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique well-suited for volatile or semi-volatile compounds. Given its long alkyl chain, this compound is sufficiently volatile for GC analysis, especially at elevated temperatures.

Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., polysiloxane-based phases like DB-1 or DB-5) would be effective.

Injection: A split/splitless injector would be used, with the inlet heated to ensure complete vaporization of the sample.

Oven Program: A temperature program would be necessary, starting at a lower temperature and ramping up to a higher temperature (e.g., 100°C to 300°C) to ensure the elution of the high-boiling-point analyte.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Detection: A Flame Ionization Detector (FID) provides a robust and linear response for hydrocarbons. For simultaneous identification, a mass spectrometer (GC-MS) is the detector of choice, providing both retention time and mass spectral data for each separated component.

Purity Assessment: Similar to HPLC, the purity is determined by the relative peak area of the this compound peak compared to the total integrated peak area in the chromatogram.

Emerging Research Frontiers and Methodological Considerations for Nonyl 8 Bromooctanoate

Development of Sustainable and Green Chemistry Approaches for its Synthesis

Traditional methods for the synthesis of esters and alkyl halides often involve the use of harsh reagents and generate significant chemical waste. In contrast, green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. The development of sustainable and green chemistry approaches for the synthesis of Nonyl 8-bromooctanoate is an area of active research.

One promising approach is the use of enzymatic catalysis. Lipases, for example, can be used to catalyze the esterification of 8-bromooctanoic acid with nonanol under mild, solvent-free conditions. nih.gov This method offers high selectivity and reduces the need for energy-intensive purification steps. researchgate.net Another green approach is the use of solid acid catalysts, which can replace corrosive mineral acids in esterification reactions, are easily separated from the reaction mixture, and can be recycled. ajgreenchem.com

Solvent-free reaction conditions are also a key aspect of green synthesis. rsc.org By eliminating the need for organic solvents, these methods reduce environmental impact and simplify product isolation. researchgate.net Microwave-assisted synthesis is another technique that aligns with green chemistry principles, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

| Green Synthesis Approach | Key Advantages | Relevance to this compound Synthesis |

| Enzymatic Catalysis (Lipases) | High selectivity, mild reaction conditions, reduced waste, solvent-free options. nih.gov | Direct esterification of 8-bromooctanoic acid and nonanol. |

| Solid Acid Catalysts | Recyclable, reduced corrosion, simplified workup. ajgreenchem.com | Fischer esterification of 8-bromooctanoic acid and nonanol. |

| Solvent-Free Reactions | Reduced environmental impact, simplified purification, cost-effective. rsc.orgresearchgate.net | Can be combined with enzymatic or solid acid catalysis. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. researchgate.net | Can accelerate the esterification process. |

Application of Advanced Computational Chemistry in Predicting its Reactivity and Conformational Landscape

Advanced computational chemistry methods are powerful tools for predicting the reactivity and conformational landscape of molecules like this compound. Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the electronic structure of molecules and predict their reactivity. sciopen.com For this compound, DFT calculations can be used to identify the most likely sites for nucleophilic attack and to predict the activation energies for various reactions. nist.gov

The reactivity of the carbon-bromine bond is a key feature of this compound. The strength of this bond influences the rate of nucleophilic substitution reactions. crunchchemistry.co.uk Computational models can be used to predict the bond dissociation energy and to understand how the surrounding molecular structure affects its reactivity. libretexts.org

The long alkyl chains of this compound give it significant conformational flexibility. Understanding the conformational landscape is crucial for predicting its physical properties and how it will interact with other molecules. Molecular mechanics and molecular dynamics simulations can be used to explore the different possible conformations and to identify the most stable ones. researchgate.net This information is particularly important for understanding its potential biological activity and for designing new materials.

| Computational Method | Application to this compound | Predicted Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, prediction of reaction pathways. sciopen.com | Reactivity of the C-Br bond, sites for nucleophilic attack. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes. | Conformational landscape, flexibility of the alkyl chains. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with chemical or biological activity. | Prediction of potential applications based on structural features. |

Interdisciplinary Research Leveraging this compound in Novel Chemical and Biological Systems

The bifunctional nature of this compound, possessing both an ester and a bromoalkane functional group, makes it a versatile building block for interdisciplinary research. wikipedia.org This dual functionality allows for its use as a linker molecule to connect different chemical or biological entities. nih.govnih.gov

In the field of medicinal chemistry, this compound could be used in the development of proteolysis-targeting chimeras (PROTACs). wuxibiology.com PROTACs are bifunctional molecules that can induce the degradation of specific proteins. researchgate.net this compound could serve as a linker to connect a protein-binding ligand to an E3 ligase-recruiting moiety.

In materials science, the long alkyl chain of this compound could be exploited to create self-assembling monolayers or to modify the surface properties of materials. The terminal bromine atom provides a reactive handle for attaching the molecule to a surface or for further chemical modification.

The reactivity of the bromide allows for its displacement by nucleophiles, enabling the synthesis of a wide range of derivatives with different functionalities. broadpharm.com This opens up possibilities for creating novel polymers, surfactants, and other functional materials.

| Research Area | Potential Application of this compound | Rationale |

| Medicinal Chemistry | Linker for Proteolysis-Targeting Chimeras (PROTACs). wuxibiology.com | The bifunctional nature allows for the connection of a target protein binder and an E3 ligase ligand. researchgate.net |

| Materials Science | Formation of self-assembling monolayers, surface modification. | The long alkyl chain promotes organized assembly, and the terminal bromide allows for covalent attachment to surfaces. |

| Polymer Chemistry | Monomer for the synthesis of functional polymers. | The ester and bromide groups can be incorporated into polymer backbones or side chains to impart specific properties. |

| Chemical Biology | Development of chemical probes to study biological processes. | The molecule can be functionalized with fluorescent tags or other reporter groups to track its interactions within a biological system. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of nonyl 8-bromooctanoate, and how do they influence experimental design?

- Answer : this compound is an alkyl bromoester with a molecular formula of C₁₇H₃₃BrO₂ (estimated based on structural analogs like ethyl 8-bromooctanoate ). Key properties include:

- Boiling Point : ~267°C (extrapolated from ethyl 8-bromooctanoate data) .

- Density : ~1.2 g/cm³ (similar to brominated esters like bromoxynil octanoate) .

- Hydrolysis Stability : Susceptible to alkaline hydrolysis, producing bromooctanoic acid and nonanol. Acidic conditions may slow degradation .

- These properties dictate solvent compatibility (e.g., avoiding aqueous bases), storage conditions (dry, inert atmosphere), and reaction temperature limits.

Q. What synthetic strategies are optimal for preparing this compound with high purity?

- Answer : The esterification of 8-bromooctanoic acid with nonanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is common. Key steps:

- Reflux Conditions : 24–48 hours in toluene with a Dean-Stark trap to remove water .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Yield Optimization : Use of molecular sieves to absorb water and shift equilibrium toward ester formation. Monitor by TLC or GC-MS for intermediate verification .

Q. How can researchers mitigate hazards associated with handling this compound?

- Answer : Safety protocols include:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts (e.g., HBr gas during decomposition) .

- Waste Disposal : Neutralize residual brominated compounds with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the bromine substituent in this compound affect its fragmentation patterns in ESI-MS/MS analysis?

- Answer : The bromine atom induces distinct isotopic patterns (¹:¹ ratio for ⁷⁹Br/⁸¹Br), aiding molecular ion identification. During CID:

- Fragmentation : Predominant cleavage at the ester bond, generating [C₈H₁₄BrO₂]⁻ (m/z 233/235) and nonyl ions (C₉H₁₉⁺).

- Data Interpretation : Use high-resolution MS to resolve isotopic clusters and confirm fragment assignments. Compare with fragmentation libraries of brominated analogs (e.g., bromoxynil octanoate) .

Q. What experimental conditions minimize unwanted side reactions (e.g., Hofmann elimination) when using this compound as a derivatization agent in peptide labeling?

- Answer : To suppress Hofmann elimination:

- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) during labeling .

- Temperature : Avoid exceeding 40°C to prevent thermal decomposition.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .

- Validation : Monitor reaction progress via LC-MS for byproducts like tertiary amines or aldehydes .

Q. How can researchers resolve contradictions in hydrolysis rate data for this compound under varying pH conditions?

- Answer : Contradictions may arise from competing mechanisms:

- Acidic Hydrolysis : Protonation of the ester carbonyl enhances water nucleophilicity but slows due to steric hindrance from the bromine.

- Alkaline Hydrolysis : Base-catalyzed attack at the ester bond dominates but may accelerate side reactions (e.g., elimination).

- Methodology : Use kinetic studies (NMR or IR spectroscopy) to track ester bond cleavage. Compare with computational models (DFT calculations) to identify rate-determining steps .

Q. What strategies enhance the stability of this compound in long-term storage for multi-step synthesis?

- Answer : Stability is influenced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.